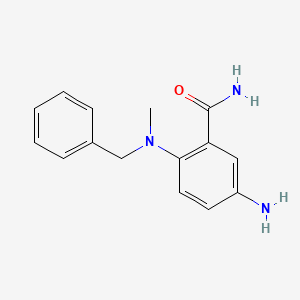![molecular formula C27H26FN3O2 B2740800 4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one CAS No. 883649-45-4](/img/structure/B2740800.png)
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one , commonly known as Bilastine , is an antihistamine drug used for the treatment of allergic rhinoconjunctivitis and urticaria (hives). It exerts its effect as a selective histamine H1 receptor antagonist and has potency similar to cetirizine and is superior to fexofenadine .
Synthesis Analysis
The synthesis of Bilastine involves several steps. One notable process is the reaction of the benzimidazole intermediate with tosylated oxazole intermediate in the presence of sodium carbonate, followed by the reaction of the obtained intermediate compound with l-chloro-2-ethoxyethane to provide oxazole-protected Bilastine .
Molecular Structure Analysis
The molecular formula of Bilastine is C27H26FN3O2 with an average mass of 443.513 Da . It contains a 1,3-thiazole ring and a functional end, making it a promising candidate for the treatment of Trypanosoma brucei infections .
Chemical Reactions Analysis
Bilastine exhibits various biological activities, including antiviral, anti-inflammatory, anticancer, antioxidant, antimicrobial, and antitubercular properties. For instance, it has been investigated as an antiviral agent against influenza A and Coxsackie B4 virus .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
A study involved the synthesis and biological evaluation of compounds with high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs) compared to central benzodiazepine receptors (CBRs). These compounds, including fluoroethoxy and fluoropropoxy substituted derivatives, were explored for their potential in imaging PBR expression in neurodegenerative disorders through positron emission tomography (PET) (Fookes et al., 2008).
Crystal Structure and Photophysical Studies
Research on the crystal structure of related compounds, such as dabigatran etexilate tetrahydrate, provides insights into their molecular structure, highlighting the potential for detailed analysis of similar complex molecules (Hong-qiang Liu et al., 2012). Additionally, photophysical studies on related compounds, such as hemicyanine dyes, in various solvent environments offer understanding into the behavior of similar compounds under different conditions (Seth et al., 2009).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-[1-[2-(2,5-dimethylphenoxy)ethyl]benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2/c1-18-7-8-19(2)25(15-18)33-14-13-30-24-6-4-3-5-23(24)29-27(30)20-16-26(32)31(17-20)22-11-9-21(28)10-12-22/h3-12,15,20H,13-14,16-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZHFACKPSBMKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{1-[2-(2,5-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorophenyl)pyrrolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

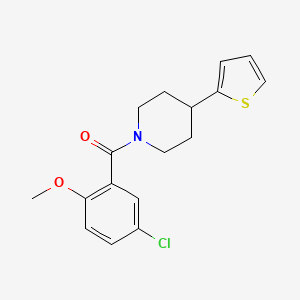
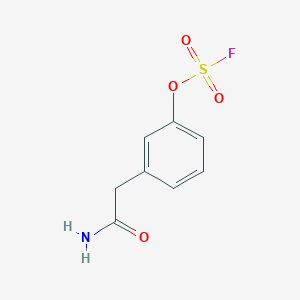
![4-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B2740721.png)
![2-Methoxy-5-[(pyrrolidin-1-yl)carbonyl]aniline](/img/structure/B2740723.png)
![6-(4-Chlorophenyl)-2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2740724.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(2-chlorophenyl)-1,4-thiazepane-4-carboxamide](/img/structure/B2740725.png)
![1-[(6-Methoxypyridin-3-yl)methyl]-3-methylurea](/img/structure/B2740727.png)
![8-{[(1E)-2-(4-bromophenyl)-1-azavinyl]amino}-3-methyl-7-propyl-1,3,7-trihydrop urine-2,6-dione](/img/no-structure.png)
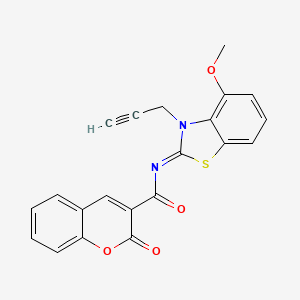
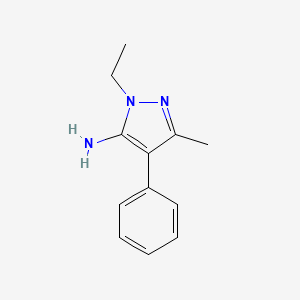
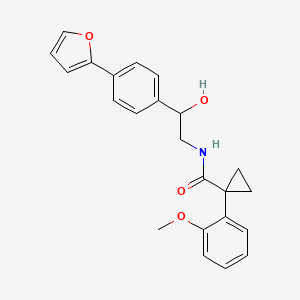
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]but-2-ynamide](/img/structure/B2740736.png)
![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2740738.png)
